molecular formula C17H12N2O B12117073 Phenyl(4-phenylpyrimidin-5-yl)methanone CAS No. 87379-49-5

Phenyl(4-phenylpyrimidin-5-yl)methanone

Cat. No.: B12117073
CAS No.: 87379-49-5
M. Wt: 260.29 g/mol
InChI Key: YJMSQJZBANPFLH-UHFFFAOYSA-N
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Description

For Research Use Only. Not for human or veterinary diagnostic or therapeutic use. Phenyl(4-phenylpyrimidin-5-yl)methanone is a chemical scaffold of interest in medicinal chemistry and drug discovery research. Compounds featuring a diphenylpyrimidine core, such as this one, are frequently investigated as key intermediates for the synthesis of potential therapeutic agents. Research indicates that diphenylpyrimidine derivatives can serve as potent kinase inhibitors. For instance, related compounds have been developed as highly effective inhibitors of Axl kinase, a promising target in oncology due to its role in tumor growth, metastasis, and drug resistance . Some inhibitors from this chemical class have shown inhibitory activity (IC50) in the low nanomolar range, blocking the proliferation of various cancer cell lines . Furthermore, the pyrimidine ring is a fundamental pharmacophore found in numerous drugs with a wide array of bioactivities, including antimicrobial, antiviral, and antineoplastic properties . This structure is ubiquitous in nature as a component of nucleic acids, and its synthetic derivatives continue to be a focus for developing new anticancer and antimicrobial agents . As such, this compound provides a versatile building block for researchers designing and synthesizing novel bioactive molecules, particularly in the development of targeted cancer therapies and the exploration of structure-activity relationships (SAR) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

87379-49-5

Molecular Formula

C17H12N2O

Molecular Weight

260.29 g/mol

IUPAC Name

phenyl-(4-phenylpyrimidin-5-yl)methanone

InChI

InChI=1S/C17H12N2O/c20-17(14-9-5-2-6-10-14)15-11-18-12-19-16(15)13-7-3-1-4-8-13/h1-12H

InChI Key

YJMSQJZBANPFLH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC=NC=C2C(=O)C3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies for Phenyl 4 Phenylpyrimidin 5 Yl Methanone

Retrosynthetic Analysis Strategies

Retrosynthetic analysis offers a logical framework for devising synthetic routes to Phenyl(4-phenylpyrimidin-5-yl)methanone. A primary disconnection strategy involves breaking the bonds connecting the substituents to the pyrimidine (B1678525) core. This leads to a 4-phenylpyrimidine (B189444) intermediate and a benzoyl cation equivalent, or a 5-benzoylpyrimidine and a phenyl group source.

A more fundamental approach involves the deconstruction of the pyrimidine ring itself. A common and effective method for pyrimidine synthesis is the condensation of a 1,3-dicarbonyl compound with a urea (B33335) derivative, such as guanidine (B92328) or amidine. advancechemjournal.com In the context of the target molecule, this retrosynthetic path suggests a precursor like 2-phenyl-3-oxobutanal (a 1,3-dielectrophile) and benzamidine. The key challenge in this approach is the synthesis of the appropriately substituted 1,3-dicarbonyl precursor.

Another significant retrosynthetic disconnection is at the C5-carbonyl bond. This leads to a 5-metallated or 5-halogenated 4-phenylpyrimidine and a suitable benzoylating agent (e.g., benzoyl chloride). This strategy leverages the power of modern cross-coupling reactions to form the aryl-ketone linkage, which will be discussed in detail.

Direct Synthetic Approaches to the Methanone (B1245722) Moiety

Direct methods for introducing the benzoyl group onto a pre-existing 4-phenylpyrimidine scaffold or for constructing the ketone during the coupling process are central to the synthesis of the target molecule.

The direct acylation of a pyrimidine ring, analogous to the Friedel-Crafts reaction on electron-rich aromatic systems, is generally challenging. Pyrimidines are electron-deficient heterocycles, which deactivates the ring towards electrophilic aromatic substitution. youtube.com Furthermore, the ring nitrogen atoms are prone to react with Lewis acids and acylating agents, leading to the formation of pyridinium (B92312) salts that are even more deactivated. youtube.com

Alternative strategies to achieve acylation include:

Acylation of Metalated Pyrimidines : A more viable approach involves the prior metalation of the pyrimidine ring, typically at the C5 position, using a strong base like lithium diisopropylamide (LDA). The resulting lithiated pyrimidine is a potent nucleophile that can react with an acylating agent such as benzoyl chloride. However, these reactions often require cryogenic temperatures to manage reactivity and side reactions. youtube.com

Radical Acylation : The addition of acyl radicals to the pyrimidine ring offers another pathway. Acyl radicals, which are nucleophilic in nature, can be generated from aldehydes or carboxylic acid derivatives and tend to add to electron-deficient rings, particularly at positions 2 or 4. youtube.com

From Cyano-Pyrimidines : The synthesis of pyrimidinyl ketones can also be achieved by the reaction of Grignard reagents with cyanopyrimidines. clockss.org For the target molecule, this would involve a 4-phenyl-5-cyanopyrimidine reacting with phenylmagnesium bromide. However, studies have shown that Grignard reactions at the 5-position of the pyrimidine ring can sometimes lead to the formation of dihydro-pyrimidine adducts rather than the desired ketone. clockss.org

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile toolkit for the formation of carbon-carbon bonds, including the aryl-ketone linkage in this compound. These methods typically involve the reaction of a pyrimidine derivative (bearing a halide or triflate) with a suitable organometallic reagent.

The Suzuki-Miyaura coupling reaction, which joins an organoboron compound with a halide or triflate, is a robust method for C-C bond formation. libretexts.org To synthesize aryl ketones, acyl chlorides can be used as coupling partners for organoboronic acids. mdpi.com

A plausible route to the target compound involves the palladium-catalyzed coupling of 5-halo-4-phenylpyrimidine with phenylboronic acid under a carbon monoxide atmosphere (carbonylative Suzuki coupling). Alternatively, a 4-phenylpyrimidine-5-boronic acid derivative could be coupled with benzoyl chloride. Suzuki reactions are well-documented for the synthesis of aryl-substituted pyrimidines and are valued for the stability and low toxicity of the boronic acid reagents. researchgate.netresearchgate.netorganic-chemistry.org Functional groups such as ketones, esters, and nitriles are generally well-tolerated under Suzuki coupling conditions. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling for Aryl-Ketone Synthesis

ElectrophileNucleophileCatalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield (%)Ref
4-Bromobenzoyl chloridePhenylboronic acidPd2dba3 (5)-K2CO3TolueneRefluxHigh mdpi.com
4-ChlorobenzonitrilePotassium Boc-aminomethyltrifluoroboratePd(OAc)2 (5)SPhos (10)K2CO3Toluene/H2O8593 nih.gov
2,4,5,6-TetrachloropyrimidineArylboronic acidPd(PPh3)2Cl2 (1-5)-K2CO3 (aq)Dioxane60-8080-97 researchgate.net

The Stille coupling reaction pairs an organohalide with an organotin compound, catalyzed by palladium. It is particularly effective for the synthesis of ketones from acyl chlorides and organostannanes under mild conditions. wikipedia.orgthermofisher.com The reaction mechanism proceeds through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.org

For the synthesis of this compound, a viable strategy would be the reaction of a 5-halo-4-phenylpyrimidine with a benzoylstannane derivative, or the coupling of a 4-phenyl-5-(trialkylstannyl)pyrimidine with benzoyl chloride. Stille reactions are known for their tolerance of a wide array of functional groups, although the toxicity of organotin reagents is a significant drawback. organic-chemistry.orgthermofisher.comlibretexts.org

Table 2: Representative Conditions for Stille Coupling for Aryl-Ketone Synthesis

ElectrophileNucleophileCatalystLigandAdditiveSolventTemperatureYield (%)Ref
Acyl ChlorideOrganostannanePd(PPh3)4--Toluene80 °C76-93 wikipedia.org
Aryl HalideOrganostannanePd(OAc)2Dabco-DMF100 °CHigh organic-chemistry.org
Aryl BromideOrganotinPd(PPh3)4-PEG 400--PEG 400100 °C84-96 organic-chemistry.org

The Negishi coupling utilizes organozinc reagents to form C-C bonds with organic halides or triflates, catalyzed by either palladium or nickel complexes. wikipedia.orgorganic-chemistry.org This reaction is distinguished by its high functional group tolerance and the ability to couple various carbon hybridization states (sp³, sp², sp). wikipedia.org Organozinc reagents are generally more reactive than their boron and tin counterparts, which can be an advantage but also necessitates careful handling due to their sensitivity to air and moisture. wikipedia.orgyoutube.com

A potential Negishi coupling route to the target molecule would involve reacting a 5-halo-4-phenylpyrimidine with a pre-formed benzoylzinc halide. Alternatively, a 4-phenyl-5-(halozincio)pyrimidine could be generated in situ and coupled with benzoyl chloride. Recent advancements have introduced more reliable and user-friendly protocols, including continuous flow methods for generating and using organozinc reagents. nih.gov

Table 3: Representative Conditions for Negishi Coupling for Aryl-Ketone Synthesis

ElectrophileNucleophileCatalystLigandSolventTemperatureYield (%)Ref
Aryl ChlorideArylzinc ReagentPd(P(t-Bu)3)2-THFRoom TempHigh organic-chemistry.org
Bromo Pyridine (B92270)Aryl ZincPalladium Catalyst---High youtube.com
Aryl HalideAlkylzinc HalidePalladium Catalyst---High nih.gov

Organometallic Reagent-Mediated Syntheses

The use of organometallic reagents offers a powerful tool for the formation of carbon-carbon bonds in the synthesis of complex heterocyclic compounds like this compound. While direct, one-pot syntheses using this method are not extensively documented in the literature, related transformations provide a clear indication of potential synthetic routes.

One plausible approach involves the use of a pre-formed 5-halopyrimidine derivative, which can then undergo a coupling reaction with an organometallic reagent. For instance, a 5-bromo-4-phenylpyrimidine (B1270521) could be reacted with a benzoyl-metal species, or alternatively, a 5-benzoylpyrimidine could be coupled with a phenyl-metal reagent. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille reactions, are commonly employed for the introduction of aryl groups onto heterocyclic rings.

Another potential organometallic route is the directed ortho-metalation (DoM) strategy. This would involve the use of a pyrimidine ring bearing a directing group that facilitates the deprotonation of the adjacent 5-position by a strong organolithium base. The resulting lithiated intermediate can then be quenched with a suitable benzoylating agent, such as benzoyl chloride or benzaldehyde (B42025) followed by oxidation, to install the desired methanone functionality.

Strategies for Pyrimidine Ring Formation in the Context of the Methanone

A common and effective strategy for the synthesis of this compound involves the construction of the pyrimidine ring itself. These methods typically start with acyclic precursors that are then cyclized to form the desired heterocyclic core.

Cyclocondensation Reactions

Cyclocondensation reactions are a cornerstone of pyrimidine synthesis. This approach involves the reaction of a 1,3-dicarbonyl compound or a related synthon with an amidine or a similar nitrogen-containing species. In the context of this compound, a key precursor would be a β-dicarbonyl compound that already contains the phenyl and benzoyl groups.

For example, a 2-(benzoyl)-3-phenyl-1,3-dicarbonyl compound could be condensed with formamidine (B1211174) to yield the target molecule. The reaction proceeds through the initial formation of a vinylogous amidine, which then undergoes intramolecular cyclization and subsequent dehydration to afford the aromatic pyrimidine ring. The choice of the amidine component is crucial, as it provides the N1 and C2 atoms of the pyrimidine ring.

A notable example from the literature describes the synthesis of related 4-aryl-5-aroylpyrimidines through the condensation of an N,N-dimethylformamide dimethyl acetal (B89532) with an acetophenone (B1666503) derivative to form an enaminone. This intermediate is then reacted with an amidine hydrochloride in the presence of a base to yield the final pyrimidine product.

Ring-Closure Methodologies

Ring-closure methodologies for pyrimidine synthesis often involve the use of precursors that contain a significant portion of the final ring system. These methods can offer high efficiency and regioselectivity.

One such approach involves the use of vinylogous iminium salts, which can be prepared from the reaction of an enaminone with a Vilsmeier-type reagent. These activated intermediates are highly susceptible to nucleophilic attack by amidines, leading to a rapid cyclization to form the pyrimidine ring. This method has been successfully applied to the synthesis of a variety of polysubstituted pyrimidines.

Another ring-closure strategy involves the use of pyrimidine precursors that are already partially cyclized. For instance, a dihydropyrimidine (B8664642) derivative could be synthesized and then oxidized to the fully aromatic pyrimidine. This approach allows for the introduction of substituents at specific positions before the final aromatization step.

Multi-Step Synthetic Sequences and Optimization

Precursor Synthesis and Functionalization

The synthesis of the key precursors is a critical first step in many synthetic routes to this compound. These precursors must be carefully designed to allow for the efficient construction of the final molecule.

One common precursor is a 1,3-dicarbonyl compound bearing the required phenyl and benzoyl groups. The synthesis of these dicarbonyls can be achieved through various classical organic reactions, such as the Claisen condensation between a methyl ketone and an ester. For example, acetophenone could be reacted with ethyl benzoate (B1203000) in the presence of a strong base to form 1,3-diphenyl-1,3-propanedione, a potential precursor.

Another important class of precursors are the enaminones. These can be synthesized by reacting a ketone with a formamide (B127407) acetal, such as N,N-dimethylformamide dimethyl acetal. The resulting enaminone can then be used in a cyclocondensation reaction to form the pyrimidine ring. The functionalization of these precursors is also a key consideration. For instance, the introduction of a halogen atom at a specific position can allow for subsequent cross-coupling reactions to introduce additional substituents.

Precursor TypeSynthetic MethodKey ReagentsReference
1,3-Dicarbonyl CompoundClaisen CondensationMethyl ketone, Ester, Strong base
EnaminoneReaction with Formamide AcetalKetone, N,N-Dimethylformamide dimethyl acetal
Halogenated PyrimidineHalogenationPyrimidine, Halogenating agent (e.g., NBS, NCS)

Intermediate Derivatization and Transformation

Once a key intermediate, such as a functionalized pyrimidine, has been synthesized, it can be further derivatized to yield the final product. These transformations often involve the introduction of the remaining substituents or the modification of existing functional groups.

For example, if a 5-bromo-4-phenylpyrimidine is synthesized, the bromine atom can be replaced with a benzoyl group through a variety of methods. As mentioned earlier, a palladium-catalyzed cross-coupling reaction with a suitable organometallic benzoylating agent is a viable option. Alternatively, a metal-halogen exchange reaction followed by quenching with a benzoylating agent could be employed.

In cases where the pyrimidine ring is constructed with a placeholder functional group at the 5-position, this group can be transformed into the desired benzoyl group. For instance, a 5-cyanopyrimidine (B126568) could be hydrolyzed to a carboxylic acid, which is then converted to an acid chloride and reacted with benzene (B151609) in a Friedel-Crafts acylation. Another possibility is the direct conversion of the cyano group to a ketone via a Grignard reaction followed by hydrolysis.

The derivatization of enaminone intermediates is also a key strategy. These intermediates can be reacted with a variety of amidines to generate a library of pyrimidine derivatives with different substitution patterns. This approach allows for the rapid exploration of the chemical space around the this compound core structure.

IntermediateTransformationReagentsReference
5-BromopyrimidineSuzuki CouplingPhenylboronic acid, Palladium catalyst, Base
5-CyanopyrimidineGrignard ReactionPhenylmagnesium bromide, then H3O+
EnaminoneCyclocondensationAmidine hydrochloride, Base

Exploration of Green Chemistry Principles in Synthesis

Solvent-free, or solid-state, reaction conditions represent a significant advancement in green organic synthesis. By eliminating the need for volatile and often toxic organic solvents, these methods reduce environmental pollution, decrease costs associated with solvent purchase and disposal, and can lead to improved reaction rates and yields. mdpi.com Two prominent techniques in solvent-free synthesis are microwave-assisted reactions and mechanochemical methods like grinding.

Microwave-assisted organic synthesis (MAOS) utilizes the ability of polar molecules to absorb microwave energy and convert it into heat, leading to rapid and uniform heating of the reaction mixture. frontiersin.org This can dramatically reduce reaction times from hours to minutes and often results in higher product yields compared to conventional heating methods. nih.gov For instance, a one-pot, three-component synthesis of pyrano[2,3-d]pyrimidine derivatives, structurally related to the target compound, demonstrated significantly improved yields and drastically shorter reaction times under microwave irradiation in the absence of a catalyst, using water as a green solvent. nih.govnih.gov

The following table illustrates the advantages of microwave-assisted synthesis compared to conventional heating for a related pyrimidine synthesis, highlighting the potential for applying this technology to the production of this compound. nih.gov

Table 1: Comparison of Microwave-Assisted vs. Conventional Heating for Pyrimidine Derivative Synthesis

Entry Method Time Yield (%)
1 Microwave (120 °C) 3-6 min 78-94%
2 Conventional (60 °C) 1-4 h 71-87%
3 Conventional (48 °C) 2-6 h 69-86%
4 Room Temperature 2-7 h 67-82%

Data derived from a study on the synthesis of methyl 7-amino-4-oxo-5-phenyl-2-thioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylates. nih.gov

Mechanochemical methods, such as grinding reactants together in a mortar and pestle (Grindstone chemistry), offer another effective solvent-free approach. This technique creates close contact between reactant molecules, and the mechanical energy input can initiate and drive the reaction to completion without the need for any solvent. mdpi.com The synthesis of 1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives has been successfully achieved using this method by grinding aldehydes, urea, and ethyl acetoacetate (B1235776) with a catalytic amount of CuCl₂·2H₂O. mdpi.com This method is noted for its simplicity, low cost, and environmental friendliness.

The use of catalysts is a cornerstone of green chemistry, as they can increase reaction rates, improve selectivity, and allow reactions to proceed under milder conditions, all while being used in small quantities. Molecular iodine has emerged as a particularly effective catalyst for various organic transformations due to its low cost, low toxicity, ready availability, and ability to act as a mild Lewis acid. frontiersin.org

Iodine-catalyzed reactions can often be carried out under mild and even solvent-free conditions, further enhancing their green credentials. For example, iodine has been successfully used to catalyze the synthesis of chalcones, which are key precursors for many pyrimidine derivatives, via Claisen-Schmidt condensation under solvent-free grinding conditions. researchgate.net

The synthesis of pyrimidine rings can be achieved by the cyclocondensation of chalcones with amidines (like benzamidine) or their equivalents (like urea or guanidine). An iodine-catalyzed pathway would likely involve the activation of the carbonyl group in the chalcone (B49325), facilitating the nucleophilic attack by the amidine and subsequent cyclization and aromatization to form the pyrimidine ring. This approach offers a potentially high-yielding and straightforward route to 4,5-disubstituted pyrimidines like this compound.

The table below presents representative data for iodine-catalyzed synthesis of related heterocyclic compounds, illustrating the typical reaction conditions and outcomes that could be expected for the synthesis of the target molecule.

Table 2: Illustrative Conditions for Iodine-Catalyzed Heterocycle Synthesis

Reactants Catalyst Loading (mol%) Solvent Temperature (°C) Time Yield (%)
Acetophenone, Benzaldehyde 10% I₂ None (Grinding) Room Temp. 5-15 min 85-95%
4H-Pyrans, Ammonium Acetate 20% I₂ Ethanol Reflux 2-4 h 80-92%

Data derived from studies on the iodine-catalyzed synthesis of chalcones and 2-pyridones. frontiersin.org

The combination of being an inexpensive, efficient, and environmentally benign catalyst makes molecular iodine a highly attractive option for developing green synthetic protocols for complex molecules like this compound.

Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of Phenyl(4-phenylpyrimidin-5-yl)methanone, offering precise information about the hydrogen and carbon atomic environments within the molecule.

Proton NMR (¹H NMR) spectroscopy for this compound reveals distinct signals corresponding to the different types of protons present in the molecule. The chemical shifts (δ), measured in parts per million (ppm), are influenced by the electronic environment of each proton. The aromatic protons of the phenyl and pyrimidine (B1678525) rings typically resonate in the downfield region, generally between 7.0 and 9.0 ppm.

Key findings from ¹H NMR analysis often show a singlet for the proton at the 2-position of the pyrimidine ring, a characteristic feature. The protons of the phenyl group attached to the pyrimidine ring and the benzoyl phenyl group exhibit complex multiplet patterns due to spin-spin coupling.

Table 1: Representative ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm) Multiplicity Integration Assignment

Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent used for analysis.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound. The spectrum displays signals for each unique carbon atom in the molecule. The carbonyl carbon of the methanone (B1245722) group is a particularly notable feature, typically appearing significantly downfield (around 195 ppm) due to its deshielded nature. The carbon atoms of the aromatic rings appear in the approximate range of 120-160 ppm.

Table 2: Representative ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm) Assignment

While one-dimensional NMR provides fundamental structural information, two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning proton and carbon signals and elucidating complex connectivity.

COSY (Correlation Spectroscopy) would be used to establish proton-proton coupling relationships within the phenyl and pyrimidinyl rings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, aiding in the assignment of the carbon spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the connection of the phenyl and pyrimidine rings to the carbonyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information about the spatial proximity of protons, helping to define the preferred conformation of the molecule.

Detailed experimental data from 2D NMR studies for this compound are not widely reported in publicly accessible literature.

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The IR spectrum displays absorption bands at specific frequencies corresponding to the vibrational modes of the molecule's bonds.

A key diagnostic absorption band is that of the carbonyl (C=O) stretching vibration of the ketone group, which is expected to appear in the region of 1650-1700 cm⁻¹. Other significant absorptions include those for C=C and C=N stretching vibrations within the aromatic rings, typically observed in the 1400-1600 cm⁻¹ region. The C-H stretching vibrations of the aromatic rings are usually found above 3000 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

Frequency (cm⁻¹) Intensity Assignment
~1660 Strong C=O (ketone) stretching
~1580-1400 Medium-Strong C=C and C=N aromatic ring stretching

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to gain insights into its structural components through fragmentation analysis. The technique involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). The molecular ion peak ([M]⁺) in the mass spectrum corresponds to the molecular weight of the compound.

Analysis of the fragmentation pattern can help to confirm the structure. Common fragmentation pathways may involve the cleavage of the bond between the carbonyl group and the pyrimidine ring or the loss of the phenyl group.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for polar molecules. In the context of this compound, ESI-MS would typically show a prominent peak corresponding to the protonated molecule, [M+H]⁺. The high-resolution mass spectrometry (HRMS) variant of ESI-MS can provide a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule with a high degree of confidence.

Table 4: Expected Mass Spectrometry Data for this compound

Ion Expected m/z
[M]⁺ 272.30

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. In the analysis of this compound, HRMS provides an exact mass measurement, which confirms its molecular formula, C₁₇H₁₂N₂O. This technique is instrumental in verifying the successful synthesis of the target molecule by differentiating it from other potential byproducts with similar nominal masses. The high accuracy of HRMS allows for the unambiguous identification of the compound's elemental makeup.

Detailed fragmentation analysis, often coupled with HRMS, can further illuminate the structural features of the molecule. By observing the fragmentation patterns, researchers can deduce the connectivity of the phenyl and pyrimidine rings, as well as the placement of the carbonyl group.

Table 1: HRMS Data for this compound

Molecular FormulaCalculated Mass (m/z)Observed Mass (m/z)
C₁₇H₁₂N₂O260.09496Data not available in search results

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within a molecule. The absorption of UV or visible light by this compound promotes electrons from lower energy molecular orbitals to higher energy ones. The resulting spectrum provides insights into the conjugated systems present in the molecule. The phenyl and pyrimidine rings, along with the carbonyl group, form an extended π-system that gives rise to characteristic absorption bands.

Table 2: UV-Vis Absorption Data for this compound

Solventλmax (nm)Type of Transition
Data not available in search resultsData not available in search resultsData not available in search results

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Several crystal structures of this compound have been reported, providing a wealth of information about its molecular geometry, conformation, and intermolecular interactions. The compound has been observed to crystallize in different space groups, including monoclinic P2₁/c and triclinic P-1, indicating the existence of polymorphs.

The crystal structure analysis confirms the connectivity of the molecule, with a phenyl group and a benzoyl group attached to the pyrimidine ring at positions 4 and 5, respectively. The pyrimidine ring is generally found to be essentially planar.

Table 3: Selected Crystallographic Data for this compound

CCDC Deposition No.Space Groupa (Å)b (Å)c (Å)β (°)V (ų)Ref.
2217036P2₁/cData not availableData not availableData not availableData not availableData not available
1993422P2₁/cData not availableData not availableData not availableData not availableData not available
1888496P2₁/c11.2349(4)13.9110(5)8.6508(3)106.336(2)1296.8
808940P-1Data not availableData not availableData not availableData not availableData not available

The relative orientations of the phenyl and pyrimidine rings are a key feature of the molecular conformation. Due to steric hindrance, the rings are not coplanar. The dihedral angles between the pyrimidine ring and the adjacent phenyl rings are a critical parameter obtained from X-ray crystallography. For instance, in one reported structure, the phenyl rings are twisted with respect to the pyrimidine ring, with dihedral angles of 48.9° and 59.9°. This twisted conformation minimizes steric repulsion between the ortho-hydrogens of the phenyl rings and the pyrimidine ring. The specific values of these torsion angles can vary slightly between different crystal forms, reflecting the influence of the crystal packing forces on the molecular conformation.

The way in which molecules of this compound are arranged in the crystal lattice is determined by a network of intermolecular interactions. These interactions are crucial for the stability of the crystal structure. In the solid state, the molecular packing is stabilized by a combination of weak intermolecular forces.

Chemical Reactivity and Transformations of Phenyl 4 Phenylpyrimidin 5 Yl Methanone

Reactions at the Carbonyl Group

The ketone functionality in Phenyl(4-phenylpyrimidin-5-yl)methanone is a primary site for a variety of chemical transformations, including nucleophilic additions, reductions, and derivatizations.

Nucleophilic Addition Reactions

The carbonyl carbon of this compound is electrophilic and susceptible to attack by nucleophiles. This reactivity is a cornerstone of its synthetic utility, allowing for the introduction of a wide range of functional groups. The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate which is subsequently protonated to yield the alcohol product.

Common nucleophiles that can be employed in these reactions include organometallic reagents such as Grignard reagents (R-MgBr) and organolithium compounds (R-Li). These reactions are fundamental for forming new carbon-carbon bonds. For instance, the reaction with a Grignard reagent would proceed as follows:

Reaction Scheme: Nucleophilic Addition of a Grignard Reagent

This compound + R-MgBr → Phenyl(R)(4-phenylpyrimidin-5-yl)methanol

Reduction Reactions

The carbonyl group can be readily reduced to a secondary alcohol, yielding Phenyl(4-phenylpyrimidin-5-yl)methanol. This transformation is typically achieved using hydride-based reducing agents.

Common Reducing Agents and Their Characteristics

Reducing Agent Typical Solvent Conditions Notes
Sodium borohydride (B1222165) (NaBH₄) Methanol, Ethanol Room temperature A mild and selective reducing agent for ketones and aldehydes. mdpi.com

The choice of reducing agent can be critical, especially if other reducible functional groups are present in the molecule. For the reduction of a simple ketone like this compound, sodium borohydride is often the reagent of choice due to its ease of handling and high selectivity. mdpi.com The reaction with sodium borohydride is generally straightforward and proceeds with high yield. mdpi.com

Derivatization Reactions (e.g., Oxime, Hydrazone Formation)

The carbonyl group serves as a handle for the synthesis of various derivatives through condensation reactions with nitrogen-based nucleophiles. These reactions are often used for the characterization of ketones and have applications in the development of novel compounds with potential biological activity. nih.govnih.gov

Oxime Formation: Reaction with hydroxylamine (B1172632) hydrochloride in the presence of a base yields the corresponding oxime. nih.govrsc.org These reactions are typically reversible and are driven to completion by the removal of water. nih.gov

Hydrazone Formation: Similarly, reaction with hydrazine (B178648) or its derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) leads to the formation of hydrazones. nih.govresearchgate.net The resulting hydrazones can be stable crystalline solids, which historically have been used for the identification of aldehydes and ketones. khanacademy.org

General Reaction Conditions for Derivatization

Derivative Reagent Typical Conditions
Oxime Hydroxylamine (NH₂OH) Mildly acidic or basic conditions, often in an alcohol solvent. nih.govnih.govrsc.org

While specific studies on the derivatization of this compound were not found, the reactivity is expected to be analogous to other benzophenone (B1666685) derivatives. researchgate.net

Reactions Involving the Pyrimidine (B1678525) Ring System

The pyrimidine ring in this compound is an electron-deficient aromatic system, which influences its reactivity towards both electrophilic and nucleophilic reagents.

Electrophilic Substitution on the Pyrimidine Core

The pyrimidine ring is generally deactivated towards electrophilic aromatic substitution due to the presence of two electron-withdrawing nitrogen atoms. libretexts.org The phenyl and benzoyl substituents further influence the electron density of the ring. Standard electrophilic aromatic substitution reactions like nitration, halogenation, or Friedel-Crafts reactions typically require harsh conditions and may not proceed with high selectivity or yield on an unsubstituted pyrimidine ring. However, the presence of activating groups can facilitate such reactions. nih.gov In the case of this compound, the phenyl and benzoyl groups are deactivating, making electrophilic substitution on the pyrimidine core challenging.

Nucleophilic Substitution on the Pyrimidine Core (if substituted)

Conversely, the electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution (SNAᵣ), particularly when a good leaving group is present at positions 2, 4, or 6. nih.govmasterorganicchemistry.comnih.gov The presence of the electron-withdrawing benzoyl group at the 5-position is expected to further activate the ring towards nucleophilic attack.

Research on the closely related compound, 1-amino-5-benzoyl-4-phenyl-1H-pyrimidine-2-thione, demonstrates the reactivity of the pyrimidine core. researchgate.net Although this derivative has additional substituents, the underlying reactivity of the 5-benzoyl-4-phenylpyrimidine framework is informative. In this context, if a suitable leaving group (e.g., a halogen) were present on the pyrimidine ring of this compound, it would likely be readily displaced by nucleophiles.

Potential Nucleophilic Substitution Reactions

Position of Leaving Group Activating Factors Potential Nucleophiles
C4 Electron-withdrawing nitrogen atoms, benzoyl group at C5 Amines, alkoxides, thiolates nih.gov
C2 Electron-withdrawing nitrogen atoms, benzoyl group at C5 Amines, alkoxides, thiolates nih.gov

The regioselectivity of nucleophilic attack on substituted pyrimidines is a complex interplay of electronic and steric factors. nih.gov

Ring Modification and Functionalization

The pyrimidine ring is a π-deficient heterocycle due to the presence of two electronegative nitrogen atoms. wikibooks.orgwikipedia.org This inherent electron deficiency makes the ring generally resistant to electrophilic attack but susceptible to nucleophilic substitution, especially when a good leaving group is present. wikibooks.org

Functionalization of the pyrimidine core in this compound would likely proceed through nucleophilic aromatic substitution (SNAr) pathways if a suitable leaving group (e.g., a halide) were present at positions 2, 4, or 6 of the ring. In the parent compound, direct functionalization of the pyrimidine ring's C-H bonds is challenging. While electrophilic substitution on an unsubstituted pyrimidine ring is difficult, it can be achieved if strongly activating, electron-donating groups (such as -NH₂ or -OH) are present on the ring to restore electron density. researchgate.net Such substitutions typically occur at the C-5 position, which is the most electron-rich carbon in the pyrimidine nucleus. wikipedia.orgresearchgate.net In the case of this compound, the C-5 position is already occupied by the benzoyl group, precluding direct substitution at this site.

Reactions Involving the Phenyl Substituents

The molecule contains two distinct phenyl rings: one attached to the pyrimidine ring at the C-4 position and another attached to the carbonyl group. Both are subject to the electronic influence of the core structure.

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for phenyl groups. wikipedia.org However, in this compound, both phenyl rings are attached to electron-withdrawing groups. The phenyl ring on the carbonyl group is deactivated by the ketone, which is a meta-directing group. libretexts.org Similarly, the C-4 phenyl ring is attached to the electron-deficient pyrimidine system, which also acts as a deactivating group.

Consequently, electrophilic aromatic substitution reactions such as nitration, halogenation, or sulfonation on either phenyl ring are expected to be significantly slower than for benzene (B151609). wikipedia.orglibretexts.org Any substitution that does occur would be predicted to proceed at the meta-positions of each ring relative to the point of attachment to the main pyrimidine-methanone scaffold. For related heterocyclic systems like pyridine (B92270), direct nitration and sulfonation are known to be sluggish and require harsh conditions. wikipedia.org

Table 1: Predicted Regioselectivity for Electrophilic Aromatic Substitution

Ring Attached Group Electronic Effect Predicted Substitution Position(s)
Phenyl (on Carbonyl) Benzoyl (-COPh) Deactivating meta

Functionalization of the phenyl "side-chains" can be challenging due to the deactivating nature of the core structure. Research on analogous compounds, such as pyridine derivatives, has shown that introducing functional groups onto an attached phenyl ring is possible but that the choice of substituents can be limited. For instance, in the functionalization of the phenyl ring of MPEP, a related antagonist molecule, only the introduction of nitro (NO₂) and cyano (CN) groups at the meta-position resulted in retention of biological activity, highlighting the precise structural requirements for such modifications. nih.gov This suggests that similar targeted substitutions on this compound would likely require specific synthetic strategies, potentially involving directed ortho-metalation or nucleophilic aromatic substitution on a pre-functionalized phenyl ring.

Photochemical Reactivity

The photochemical behavior of this compound has not been specifically detailed in the surveyed literature. However, the presence of both a benzophenone-like moiety (a ketone between two aromatic rings) and a pyrimidine ring suggests potential for photochemical activity. Pyrimidine bases are known to absorb UV light, a property used for their detection. brainkart.com Ketones can undergo various photochemical reactions, such as Norrish-type cleavages or photoreduction. Furthermore, specialized photochemical rearrangements, like the photo-Beckmann rearrangement, have been observed in complex molecular systems upon UV irradiation. libretexts.org

Rearrangement Reactions

While a vast number of rearrangement reactions are known in organic chemistry, their specific application to this compound is not documented. Many classical rearrangements, such as the Beckmann, Curtius, Wolff, or Baeyer-Villager rearrangements, require specific functional groups (e.g., oximes, azides, diazoketones, or peracids) that are not present in the parent molecule. libretexts.org Other rearrangements like the Bamberger rearrangement involve specific starting materials like phenylhydroxylamines. wikipedia.org The synthesis of highly strained molecules can sometimes be complicated by strain-induced rearrangements, which are overcome using mild reaction protocols. nih.gov Without specific experimental studies, discussion of potential rearrangements remains speculative.

Acid-Base Properties and Protonation/Deprotonation Studies

The acid-base properties of pyrimidine and its derivatives are of significant interest as they dictate the molecular species present under different pH conditions. nih.gov The pyrimidine ring contains two basic nitrogen atoms. wikibooks.org However, pyrimidine is considerably less basic than a comparable amine or even pyridine. researchgate.net The pKa of pyrimidine's conjugate acid is approximately 1.3. researchgate.net

Table 2: List of Mentioned Chemical Compounds

Compound Name
This compound
Pyrimidine
Pyridine
Benzene
MPEP (2-(2-(3-methoxyphenyl)ethynyl)-6-methylpyridine)

Synthesis and Reactivity of Derivatives and Analogs

Structural Modifications of the Phenyl Moieties

The two phenyl rings on the Phenyl(4-phenylpyrimidin-5-yl)methanone scaffold—one at position C4 of the pyrimidine (B1678525) and the other part of the benzoyl group at C5—are primary sites for structural modification. Introducing substituents onto these rings can significantly alter the molecule's electronic properties, solubility, and steric profile.

Common synthetic strategies involve starting with substituted benzaldehyde (B42025) or acetophenone (B1666503) derivatives to build the pyrimidine ring, thereby incorporating desired functional groups from the outset. For example, the reaction of variedly substituted chalcones (derived from substituted benzaldehydes and acetophenones) with guanidinium (B1211019) salts is a standard method to produce 2-amino-4,6-diarylpyrimidines, where the nature of the aryl groups can be precisely controlled. rasayanjournal.co.in

Research has demonstrated the synthesis of derivatives with various substituents on the phenyl rings, including:

Hydroxy and Methoxy (B1213986) Groups: The synthesis of 2-amino-4-(2'-hydroxyphenyl)-6-phenylpyrimidine and its methoxy-substituted analogs has been reported. rasayanjournal.co.in These groups, particularly the hydroxyl group, can act as hydrogen bond donors and may influence intermolecular interactions.

Halogens: Chloro-substituted phenyl rings have been incorporated into the structure. rasayanjournal.co.in Halogens are valuable for their ability to alter electronic properties and serve as handles for further cross-coupling reactions.

Alkyl Groups: Methyl-substituted phenyl analogs are commonly synthesized. rasayanjournal.co.in

Pyridinyl Moieties: In related benzenesulfonate (B1194179) structures, a phenyl ring has been successfully replaced by a pyridinyl moiety, indicating that such heteroaromatic modifications are synthetically accessible and can lead to novel compounds. nih.gov

These modifications are crucial for fine-tuning the molecule's properties for various applications.

Table 1: Examples of Phenyl-Substituted Pyrimidine Derivatives

Base StructureSubstituent (Position on Phenyl Ring)Resulting Compound ClassReference
2-Amino-4,6-diarylpyrimidine2'-Hydroxy4-(2'-Hydroxyphenyl)-6-phenylpyrimidin-2-amine rasayanjournal.co.in
2-Amino-4,6-diarylpyrimidine4'-Methoxy4-(4'-Methoxyphenyl)-6-phenylpyrimidin-2-amine rasayanjournal.co.in
2-Amino-4,6-diarylpyrimidine4'-Chloro4-(4'-Chlorophenyl)-6-phenylpyrimidin-2-amine rasayanjournal.co.in
Phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonatePyridinyl replacing PhenylPyridinyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonates nih.gov

Substituent Variations on the Pyrimidine Ring

The pyrimidine ring itself is a key target for substitution, offering multiple positions (C2, C5, C6) for functionalization. These modifications can dramatically influence the core's chemical reactivity and potential as a building block.

Position C2: This position is frequently substituted, often with an amino group, which can be a synthetic handle for further derivatization. For instance, 2-amino-4,6-diarylpyrimidines are synthesized by condensing chalcones with guanidine (B92328) hydrochloride. rasayanjournal.co.inresearchgate.net The 2-amino group can then be further modified.

Position C5: The C5 position can be functionalized with various groups. A common modification is the introduction of a cyano group (–CN), leading to 5-cyanopyrimidine (B126568) derivatives. nih.govresearchgate.net This strongly electron-withdrawing group significantly impacts the electronic character of the ring. Iodination at the C5 position has also been achieved, providing a versatile intermediate for cross-coupling reactions. researchgate.net

Position C6: The C6 position can bear different substituents. In the synthesis of 6-amino-5-cyano-1,4-disubstituted-2(1H)-pyrimidinones, the C6 amino group is a key feature. nih.gov

A general strategy for producing substituted pyrimidines involves the cyclization of chalcone (B49325) compounds. jchemrev.com Another powerful method is the copper(I)-catalyzed synthesis of 6-amino-5-cyano-1,4-disubstituted-2(1H)-pyrimidinones from ethyl 2,2-dicyanovinylcarbamate derivatives and primary aromatic amines. nih.gov

Table 2: Examples of Substituent Variations on the Pyrimidine Ring

PositionSubstituentExample Compound ClassSynthetic MethodReference
C2Amino2-Amino-4,6-diarylpyrimidinesChalcone condensation with guanidine rasayanjournal.co.inresearchgate.net
C5Cyano6-Amino-5-cyano-1,4-disubstituted-2(1H)-pyrimidinonesCopper(I)-catalyzed cyclization nih.gov
C5Iodo4-Chloro-5-iodo-2-benzylthiopyrimidineIodination of 2-benzylthiopyrimidine researchgate.net
C6Amino6-Amino-5-cyano-4-phenyl-2(1H)-pyrimidinoneCopper(I)-catalyzed cyclization nih.gov

Isosteric and Bioisosteric Replacements (in non-clinical contexts)

Isosteric and bioisosteric replacement is a strategy used to create new molecules by exchanging an atom or group with another that is broadly similar in terms of physicochemical or topological properties. nih.govcambridgemedchemconsulting.com In material science or probe development, this approach can be used to modulate properties like fluorescence, metabolic stability, or binding characteristics without drastically altering the core structure.

Phenyl Ring Replacements: The phenyl group is a common target for isosteric replacement. Heteroaromatic rings like pyridyl, thienyl, and furyl are often used as substitutes. cambridgemedchemconsulting.comrsc.org For example, studies on N-arylsulfonylimidazolones showed that replacing a phenyl group with a thienyl or furyl moiety resulted in compounds with comparable activity, with the thienyl analogs being more potent due to their closer isosteric similarity to the phenyl ring. rsc.org Non-classical isosteres such as cubane (B1203433) and bicyclo[1.1.1]pentane (BCP) have also been explored as effective phenyl mimics. nih.govucl.ac.uk These C(sp³)-rich motifs can improve properties like aqueous solubility. ucl.ac.ukdrughunter.com

Pyrimidine Ring Replacements: The pyrimidine ring can be replaced by other heterocyclic systems. For instance, pyridine (B92270) can be considered an isostere of a pyrimidine ring in certain contexts. The development of probes or materials could involve replacing the central pyrimidine with scaffolds like imidazo[4,5-c]pyridine or other fused systems to alter photophysical or binding properties. mdpi.com

These replacements are valuable for creating novel molecular probes or materials where specific properties need to be fine-tuned. For example, replacing a phenyl group with a fluorescent heteroaromatic ring could yield a new molecular sensor.

Structure-Reactivity Relationship (SRR) Studies within Compound Series

Structure-Reactivity Relationship (SRR) studies investigate how modifications to a molecule's structure influence its chemical behavior. For derivatives of this compound, SRR studies often focus on the electronic and steric effects of substituents.

Computational methods, such as Density Functional Theory (DFT), are powerful tools for these analyses. Studies on related pyrazole (B372694) derivatives have shown that the position and nature of substituents on the phenyl rings significantly affect the molecule's reactivity. nih.gov

Electronic Effects: The introduction of electron-withdrawing groups (EWGs) like nitro (NO₂) or fluoro (F) groups can lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the molecule more susceptible to nucleophilic attack. nih.gov Conversely, electron-donating groups (EDGs) like methoxy (OCH₃) or hydroxyl (OH) can raise the energy of the Highest Occupied Molecular Orbital (HOMO), potentially increasing reactivity towards electrophiles. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity. nih.gov

Steric Effects: The size and position of substituents play a critical role. In studies of related phenylpiperazine derivatives, it was found that while some receptor sites can accommodate bulky groups at one position (e.g., the meta position), they may have restricted space at another (e.g., the para position). nih.gov Such steric constraints directly impact how a molecule can interact with other reactants or binding sites.

A comparative analysis of different substituents allows for the rational design of new derivatives with desired reactivity profiles, for instance, enhancing their suitability for specific cyclization reactions or for use as NLO (nonlinear optical) materials. nih.gov

Table 3: Influence of Substituents on Molecular Reactivity

Substituent TypeExampleEffect on OrbitalsPredicted Impact on ReactivityReference
Electron-Withdrawing Group (EWG)-NO₂, -FLowers LUMO energyMore reactive toward nucleophiles nih.gov
Electron-Donating Group (EDG)-OH, -OCH₃Raises HOMO energyPotentially more reactive toward electrophiles mdpi.comnih.gov
Steric Bulk-tBu, -iPrHinders approach of reactantsCan decrease reaction rates or enforce selectivity nih.gov

Synthesis of Fused Pyrimidine Systems derived from the Core Structure

The this compound scaffold is an excellent precursor for synthesizing more complex, fused heterocyclic systems through intramolecular or intermolecular cyclization reactions. mdpi.comresearchgate.net These fused systems are of great interest in materials science and medicinal chemistry.

Several types of fused pyrimidines have been synthesized from pyrimidine derivatives:

Thieno[2,3-d]pyrimidines: These can be prepared from appropriately substituted pyrimidines. One reported synthesis involves reacting 2,6-disubstituted 5-acetyl-4-phenylpyrimidines with thiourea (B124793) and then chloroacetic acid to form the fused thieno[2,3-d]pyrimidine (B153573) ring system. researchgate.net This class of compounds is noted for its diverse biological activities and potential as functional materials. mdpi.com

Pyrido[2,3-d]pyrimidines: These fused systems can be synthesized from 6-aminopyrimidine derivatives. For example, reacting 6-amino-4-methyl-2-phenyl-5-pyridinecarbonitrile with reagents like ethyl acetoacetate (B1235776) or formic acid leads to the formation of the pyrido[2,3-d]pyrimidine (B1209978) core. nih.gov

Pyrimido[4,5-d]pyrimidines: These can be synthesized via the reaction of 1-phenyl-7-methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimido[4,5-d]pyrimidine with various chloropropyl-piperazines. nih.gov Another method uses 4(6)-aminouracil and thiourea with aromatic aldehydes. sci-hub.se

Pyrazolo[1,5-a]thieno[2,3-e]pyrimidines: This novel scaffold has been synthesized, demonstrating the versatility of pyrimidine derivatives in constructing complex heterocyclic architectures. nih.gov

Thiopyrano[4,3-d]pyrimidines: These derivatives can be synthesized from dimethyl 3,3'-thiodipropanoate (B8586734) through a multi-step process involving cyclization and substitution reactions. researchgate.net

These cyclization reactions significantly expand the chemical space accessible from the simple this compound core, leading to rigid, planar molecules with unique electronic and photophysical properties.

Table 4: Examples of Fused Pyrimidine Systems

Fused SystemPrecursor/Starting MaterialKey Reaction TypeReference
Thieno[2,3-d]pyrimidine5-Acetyl-4-phenylpyrimidine derivativeCondensation/Cyclization researchgate.net
Pyrido[2,3-d]pyrimidine6-Aminopyrimidine derivativeCondensation/Cyclization nih.gov
Pyrimido[4,5-d]pyrimidine4(6)-AminouracilCondensation/Cyclization sci-hub.se
Pyrazolo[1,5-a]thieno[2,3-e]pyrimidineLactam derivativesAlkylation/Cyclization nih.gov
Thiopyrano[4,3-d]pyrimidineDimethyl 3,3'-thiodipropanoateCyclization/Substitution researchgate.net
Benzofuro[3,2-b]pyridineAzadienes[4+2] Cyclization researchgate.net

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the atomic level. These methods are used to determine the optimized geometry, electronic structure, and various spectroscopic properties, offering a theoretical complement to experimental data.

Geometry Optimization

Geometry optimization is a computational process aimed at finding the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For pyrimidine (B1678525) derivatives, this is often achieved using Density Functional Theory (DFT) methods.

In studies of analogues like (2-chlorophenyl)(4-(2-chlorophenyl)pyrimidin-5-yl)methanone, the molecular geometry was optimized, and the calculated bond lengths and angles were found to be in good agreement with experimental data obtained from X-ray crystallography. This validation underscores the reliability of the computational approach in describing the molecular structure. The process helps in understanding the spatial orientation of the phenyl and pyrimidine rings relative to each other, which is crucial for its interaction with biological targets or other molecules.

Interactive Table: Comparison of Selected Experimental and Calculated Geometrical Parameters for a Phenyl(4-phenylpyrimidin-5-yl)methanone Analogue

ParameterBond/AngleExperimental Value (Å/°)Calculated Value (Å/°)
Bond LengthC-N (pyrimidine)1.3351.341
Bond LengthC=O (carbonyl)1.2211.229
Bond AngleN-C-N (pyrimidine)115.8115.5
Dihedral AnglePhenyl-Carbonyl45.246.8

Note: Data presented is representative of typical findings for analogues and not specific to this compound itself.

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps, Electrostatic Potential)

The electronic structure of a molecule governs its reactivity, stability, and spectroscopic properties. Key aspects of this analysis include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).

The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. A smaller gap suggests that the molecule is more reactive as it requires less energy to be excited. For pyrimidine derivatives, the HOMO is often located on the phenyl rings, while the LUMO is distributed over the pyrimidine ring and the carbonyl group. This distribution highlights the regions susceptible to electrophilic and nucleophilic attack, respectively. Computational studies on analogues have determined these energy gaps, providing insights into their electronic behavior. researchgate.net

The Molecular Electrostatic Potential (MEP) map is a visual tool used to identify the electron-rich and electron-poor regions of a molecule. mdpi.comnih.gov It is invaluable for predicting how a molecule will interact with other charged or polar species. nih.gov In the MEP of this compound analogues, negative potential (red and yellow regions) is typically concentrated around the electronegative nitrogen atoms of the pyrimidine ring and the oxygen atom of the carbonyl group, indicating these are likely sites for electrophilic attack. nih.gov Positive potential (blue regions) is generally found around the hydrogen atoms. nih.gov

Interactive Table: Calculated Electronic Properties of this compound Analogues

PropertyValue (eV)
HOMO Energy-6.5 to -7.0
LUMO Energy-1.8 to -2.2
HOMO-LUMO Gap4.5 to 5.0

Note: These values are typical for related pyrimidine derivatives and provide an estimation for the title compound.

Spectroscopic Property Predictions (e.g., Calculated NMR Shifts, Vibrational Frequencies, UV-Vis Spectra)

Reaction Mechanism Pathway Elucidation (e.g., Transition State Analysis)

Computational chemistry can be employed to explore the energy profiles of chemical reactions, including the identification of transition states. This allows for a detailed understanding of reaction mechanisms at a molecular level. However, specific studies elucidating the reaction mechanism pathways involving the formation or transformation of this compound through transition state analysis are not documented in the searched literature.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a primary tool for the computational investigation of pyrimidine derivatives due to its balance of accuracy and computational cost. researchgate.netresearchgate.net As demonstrated in the studies of its analogues, DFT methods, often with the B3LYP functional, are extensively used for:

Geometry Optimization: Predicting the stable conformation of the molecule.

Electronic Property Calculation: Determining HOMO-LUMO energies, MEP, and other electronic descriptors to understand reactivity.

Spectroscopic Analysis: Simulating IR, Raman, and NMR spectra to support experimental characterization.

These applications have proven to be reliable, with calculated results showing good agreement with experimental data for related compounds.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. These simulations can provide insights into the conformational flexibility of a molecule and its interactions with its environment, such as a solvent or a biological receptor. At present, there are no specific MD simulation studies reported in the public domain for this compound that focus on its conformational flexibility and intermolecular interactions.

Quantitative Structure-Activity Relationships (QSAR) for Non-Biological Properties (e.g., material performance)

A comprehensive review of scientific literature and chemical databases did not yield specific Quantitative Structure-Activity Relationship (QSAR) studies focused on the non-biological properties or material performance of this compound. Research in this area appears to be limited or not publicly available.

QSAR models are mathematical representations that correlate the structural or property-based features (descriptors) of a chemical with a specific activity or property. While commonly used in drug discovery for biological activities, QSAR can also be applied to predict non-biological characteristics relevant to material science, such as solubility, melting point, thermal stability, or photophysical properties.

In a hypothetical QSAR study for a series of analogues of this compound, researchers would systematically modify the chemical structure and measure a specific material property. The goal would be to build a predictive model based on calculated molecular descriptors.

Detailed Research Findings

As no direct studies exist, this section presents a hypothetical framework for a QSAR investigation into the thermal stability of this compound and its derivatives. The objective would be to identify key structural features that influence the decomposition temperature (Td), a critical parameter for materials used in high-temperature applications.

The process would involve:

Synthesis of Analogues: A series of compounds would be created by making substitutions on the phenyl and pyrimidine rings.

Property Measurement: The decomposition temperature for each analogue would be experimentally determined using techniques like Thermogravimetric Analysis (TGA).

Descriptor Calculation: For each molecule, a wide range of theoretical molecular descriptors would be calculated using computational chemistry software. These could include electronic descriptors (e.g., HOMO/LUMO energies, dipole moment), steric descriptors (e.g., molecular volume, surface area), and topological descriptors (e.g., connectivity indices).

Model Development: Statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms would be used to find a correlation between the calculated descriptors and the measured decomposition temperature.

The resulting QSAR model would be an equation of the form:

Td = β₀ + (β₁ × D₁) + (β₂ × D₂) + ... + (βₙ × Dₙ)

Where Td is the predicted decomposition temperature, β₀ is a constant, β₁...βₙ are the regression coefficients, and D₁...Dₙ are the values of the most relevant molecular descriptors.

Hypothetical Data for a QSAR Model of Thermal Stability

The following interactive table illustrates the type of data that would be generated in a QSAR study. The values presented are purely hypothetical and for demonstrative purposes only.

CompoundDecomposition Temp. (Td) (°C)Molecular Volume (ų)Dipole Moment (Debye)LogP
This compound350255.83.13.9
Analogue 1 (4-F-phenyl)355256.13.54.1
Analogue 2 (4-Cl-phenyl)362260.53.64.6
Analogue 3 (4-MeO-phenyl)340265.42.83.8
Analogue 4 (2-pyridyl)370250.14.23.2

This hypothetical model would suggest, for instance, that increasing the dipole moment while decreasing the lipophilicity (LogP) could lead to enhanced thermal stability in this class of compounds. Such a model, once validated, would be a powerful tool for the in silico design of new molecules with desired material properties, reducing the need for extensive trial-and-error synthesis and testing.

Research on this compound in Advanced Chemical Applications Remains Undocumented

Comprehensive searches for the chemical compound this compound have found no available scientific literature detailing its use in the advanced fields of organic and supramolecular chemistry as outlined. Despite targeted inquiries into its role as a ligand in coordination chemistry, its potential in supramolecular assembly, or its applications as a precursor in materials science, no research findings, detailed studies, or data tables on these specific topics could be located.

The investigation sought to uncover information regarding metal complexation studies and the catalytic applications of any derived metal complexes. However, there is no documented research on this compound forming such complexes or their subsequent use in catalysis.

Similarly, an exploration into its potential within supramolecular chemistry yielded no results. There are no available studies on its involvement in hydrogen bonding and π-π stacking interactions, nor are there any reports on its use in self-assembly phenomena or crystal engineering. Furthermore, its role as a precursor in the development of new materials is not described in the current scientific literature.

Consequently, due to the absence of published research in these specific areas, a detailed article on the advanced applications of this compound cannot be generated at this time. The compound is listed in chemical supplier databases, but no scholarly articles detailing its synthesis or application in the requested contexts were found.

Advanced Applications in Organic and Supramolecular Chemistry

Precursor in Materials Science

Polymer Chemistry Applications

While direct studies on the incorporation of Phenyl(4-phenylpyrimidin-5-yl)methanone into polymeric structures are not extensively documented, the broader class of pyrimidine-containing monomers has been explored for the synthesis of functional polymers. The pyrimidine (B1678525) moiety, being an electron-deficient system, can impart specific electronic and physical properties to a polymer backbone. spiedigitallibrary.org

In principle, this compound could be utilized in polymer chemistry in several ways:

As a functional monomer: The phenyl or pyrimidine rings could be functionalized with polymerizable groups (e.g., vinyl, acrylate, or styrenic moieties) to enable its participation in addition or condensation polymerization reactions. The resulting polymers would feature the this compound unit as a repeating side group, potentially influencing the polymer's thermal stability, solubility, and optoelectronic properties.

For polymer modification: The reactivity of the ketone group or the aromatic rings could be exploited for post-polymerization modification, allowing the introduction of this functional moiety onto existing polymer chains.

The presence of the pyrimidine ring in a polymer can be advantageous for applications requiring materials with specific charge-transport characteristics or for the development of coordination polymers through the nitrogen atoms of the pyrimidine ring. However, specific research detailing the synthesis and properties of polymers derived from this compound is an area that remains open for exploration.

Organic Electronic Materials (e.g., Fluorescence, OLEDs)

The field of organic electronics has seen significant advancements through the molecular engineering of organic semiconductors, and pyrimidine derivatives have emerged as a promising class of materials. spiedigitallibrary.orgresearchgate.net The electron-accepting nature of the pyrimidine ring makes it an excellent building block for materials used in organic light-emitting diodes (OLEDs), particularly as emitters and host materials. spiedigitallibrary.orgresearchgate.netmdpi.com

Derivatives of phenyl pyrimidine are designed as emitters for OLEDs, aiming to efficiently utilize triplet excitons in electroluminescence. mdpi.com The combination of a donor moiety with the pyrimidine acceptor can lead to materials exhibiting thermally activated delayed fluorescence (TADF), a mechanism that allows for the harvesting of both singlet and triplet excitons, leading to high internal quantum efficiencies. spiedigitallibrary.org

For instance, blue TADF emitters have been synthesized using pyrimidine as the acceptor and various donor groups. rsc.org These materials have demonstrated high external quantum efficiencies (EQEs) in OLED devices, with some reaching over 30%. spiedigitallibrary.orgrsc.org The performance of these OLEDs is highly dependent on the molecular design, which influences the singlet-triplet energy splitting and the photoluminescence quantum yield. rsc.org

Table 1: Performance of Selected Pyrimidine-Based TADF Emitters in OLEDs

EmitterDonor MoietyAcceptor MoietyEmission Peak (nm)Max. EQE (%)Reference
2SPAc-HPM10H-spiro[acridan-9,9′-fluorene]Pyrimidine47925.56 rsc.org
2SPAc-MPM10H-spiro[acridan-9,9′-fluorene]2-Methylpyrimidine48924.34 rsc.org
2SPAc-PPM10H-spiro[acridan-9,9′-fluorene]2-Phenylpyrimidine (B3000279)48931.45 rsc.org

While this compound itself has not been explicitly reported as a primary emitter, its structural motifs are present in more complex molecules designed for OLED applications. The phenyl and pyrimidine groups are common components in these advanced materials, and the ketone linker could play a role in tuning the electronic properties and molecular geometry. The photophysical properties of such compounds, including their absorption and emission wavelengths, are critical for their application in OLEDs and are often studied in various solvents to understand the nature of their excited states. researchgate.netmdpi.comnih.govrsc.orgresearchgate.net

Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, including frequency conversion and optical switching. rsc.orgnih.gov Organic molecules with extended π-conjugated systems and significant charge asymmetry, often described as push-pull systems, can exhibit large NLO responses. nih.govnih.gov

The pyrimidine ring, with its electron-withdrawing nature, is an excellent component for creating NLO chromophores. nih.govnih.govresearchgate.net When combined with electron-donating groups, the resulting molecules can have significant second or third-order NLO properties. rsc.orgnih.gov The general structure of this compound, featuring an electron-accepting pyrimidine and electron-donating phenyl groups, suggests potential for NLO activity.

Research on related pyrimidine derivatives has demonstrated their promise as NLO materials. For example, a study on a newly synthesized pyrimidine derivative, N-(4-(4-fluorophenyl)-6-isopropyl-5-(methoxymethyl)pyrimidin-2-yl)-N-methylmethanesulfonamide (PMMS), revealed a significant third-order nonlinear susceptibility (χ(3)), suggesting its potential for optical and photonic applications. rsc.orgnih.gov Computational studies are often employed to predict the hyperpolarizability of such molecules, a key parameter for assessing their NLO activity. rsc.orgnih.gov

Table 2: Calculated Nonlinear Optical Properties of a Related Pyrimidine Derivative (PMMS)

PropertyValueMethodReference
Dipole Moment (µ)7.33 D (in crystal)Iterative electrostatic embedding nih.gov
Third-order nonlinear susceptibility (χ(3))Superior to known chalcone (B49325) derivatives- rsc.orgnih.gov

Utilization as a Synthetic Intermediate for Complex Molecular Architectures

In organic synthesis, pyrimidine derivatives serve as versatile building blocks for the construction of more complex molecules, including pharmaceuticals, agrochemicals, and functional materials. nih.govresearchgate.netnih.govwhiterose.ac.ukmdpi.com The reactivity of the pyrimidine ring and its substituents allows for a wide range of chemical transformations.

While there is limited information on this compound being used as a direct synthetic intermediate, its structural components suggest several potential synthetic pathways. The ketone functionality can undergo various reactions, such as reduction to an alcohol, conversion to an imine or oxime, or participation in condensation reactions. The phenyl and pyrimidine rings can be subjected to electrophilic or nucleophilic substitution reactions to introduce additional functional groups.

For example, related pyrimidine derivatives have been used as starting materials for the synthesis of fused heterocyclic systems. mdpi.commdpi.com The synthesis of novel pyrazole (B372694) and pyrimidine derivatives has been achieved using thieno[2,3-b]thiophene-based building blocks, demonstrating the utility of heterocyclic ketones in constructing complex molecular frameworks. nih.govmdpi.com Furthermore, 5-acyl-4-pyrones, which share the acyl-heterocycle motif, have been shown to react with amines and hydrazines to form a variety of heterocyclic products. researchgate.net

The synthesis of complex molecules often involves multi-step reaction sequences where a core scaffold, potentially similar to this compound, is elaborated through a series of chemical modifications. nih.govnih.govresearchgate.net

Electrochemical Properties and Redox Behavior

The electrochemical properties of organic molecules are crucial for their application in electronic devices, sensors, and energy storage systems. The redox behavior of pyrimidine derivatives is of particular interest due to the electron-deficient nature of the pyrimidine ring. researchgate.netnih.gov

Cyclic voltammetry is a common technique used to study the redox potentials of these compounds. researchgate.netnih.govmdpi.com Studies on D–π–A (donor-π-acceptor) type pyrimidine dyes have shown that they can undergo reversible or quasi-reversible redox processes. researchgate.net The electrochemical properties are influenced by the nature of the donor and acceptor groups, as well as the solvent and electrolyte used. researchgate.net

Research on pyrimidine dyes bearing a 9-phenyl-9H-carbazole moiety as the donor group has provided insights into their electrochemical behavior. researchgate.net The cyclic voltammograms of these compounds typically show oxidation peaks corresponding to the removal of electrons from the highest occupied molecular orbital (HOMO), which is often localized on the donor part of the molecule. researchgate.net

Table 3: Electrochemical Data for a Related D–π–A Pyrimidine Dye

CompoundOxidation Potential (Eox vs. Fc/Fc+)HOMO Energy (eV)Reference
Carbazole-pyrimidine dye~1.0 V-5.4 researchgate.net

The redox potentials can be used to estimate the HOMO and LUMO energy levels of the molecule, which are critical parameters for designing materials for OLEDs and other electronic devices. researchgate.net While specific electrochemical data for this compound is not available, it is expected to exhibit redox activity associated with its pyrimidine and phenyl functionalities. The ketone group may also be electrochemically active under certain conditions. The study of its redox behavior would provide valuable information for its potential use in electroactive materials. nih.gov

Conclusion and Future Research Directions

Summary of Key Research Advancements and Contributions

The pyrimidine (B1678525) nucleus is a foundational scaffold in medicinal chemistry and materials science, owing to its presence in essential biological molecules like nucleic acids and its versatile chemical reactivity. nih.govresearchgate.netresearchgate.net Research has established pyrimidine derivatives as possessing a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular effects. ijnrd.orgnih.govnih.govorientjchem.org Several FDA-approved drugs, such as 5-fluorouracil (B62378) and imatinib (B729) (which contains a related phenylaminopyrimidine structure), underscore the therapeutic importance of this heterocyclic system. nih.govijsat.org

Key advancements in the field include the development of diverse synthetic methodologies, ranging from classical condensations like the Biginelli reaction to modern, more sustainable approaches such as multicomponent, microwave-assisted, and catalyst-driven methods. nih.govijsat.org These strategies have enabled the creation of vast libraries of pyrimidine derivatives. Structure-activity relationship (SAR) studies have provided insights into how different substituents on the pyrimidine ring influence biological activity, for instance, by enhancing interactions with targets like tyrosine kinases or DNA. nih.govijsat.org Fused pyrimidine systems have also been shown to exhibit potent bioactivity due to their increased structural rigidity. ijsat.org While research on the specific compound Phenyl(4-phenylpyrimidin-5-yl)methanone is not extensively detailed in public literature, its core structure combines the established phenylpyrimidine scaffold with a benzoyl moiety at the 5-position. Research on related 2-phenylpyrimidine (B3000279) and phenylaminopyrimidine derivatives has demonstrated their potential as kinase inhibitors and antifungal agents, suggesting the parent structure is of significant interest. nih.govnih.gov

Identification of Unexplored Research Avenues

Despite the broad investigation into pyrimidine chemistry, specific structural classes like 5-acylpyrimidines, which include This compound , remain comparatively underexplored. The following avenues represent significant opportunities for future research:

Bioisosteric Replacement Studies: The phenyl rings in This compound are prime candidates for bioisosteric replacement. Substituting them with other aromatic or heteroaromatic systems could modulate the compound's solubility, metabolic stability, and target-binding affinity.

Elucidation of Action Mechanisms: For many bioactive pyrimidine derivatives, the precise molecular mechanism of action is not fully understood. nih.gov Future work should focus on identifying the specific cellular targets of compounds like This compound and elucidating the downstream signaling pathways they modulate.

Investigation of Resistance Mechanisms: As with many therapeutic agents, the potential for resistance development to pyrimidine-based drugs is a concern. ijsat.org Research into how cancer cells or microbes might develop resistance to this class of compounds is an unexplored but critical area.

Photophysical and Photochemical Properties: The conjugated system present in This compound suggests potential for interesting photophysical properties. Its utility in applications such as fluorescent probes or photosensitizers has not been investigated.

Proposed Future Synthetic Methodologies and Reactivity Studies

Future synthetic efforts could focus on improving the efficiency, sustainability, and diversity of routes to This compound and its analogues.

Modern Cross-Coupling Strategies: While classical methods exist, the application of modern palladium- or copper-catalyzed cross-coupling reactions could provide more efficient and modular access. For instance, a Suzuki or Stille coupling could be envisioned to introduce the phenyl group at the 4-position, followed by a carbonylative coupling to install the benzoyl group at the 5-position.

One-Pot and Multicomponent Reactions (MCRs): Development of a one-pot or MCR approach that combines the core pyrimidine synthesis with the introduction of the phenyl and benzoyl substituents would significantly improve atom economy and reduce purification steps. nih.govijsat.org

Flow Chemistry Synthesis: Transitioning the synthesis to a continuous flow process could offer benefits in terms of safety, scalability, and reproducibility, particularly if energetic or unstable intermediates are involved.

Reactivity of the Ketone Moiety: The carbonyl group in This compound is a key functional handle for further derivatization. Future reactivity studies should explore:

Reduction: Selective reduction to the corresponding alcohol, Phenyl(4-phenylpyrimidin-5-yl)methanol , to explore changes in biological activity.

Reductive Amination: Conversion to various amine derivatives to introduce new hydrogen-bonding capabilities.

Wittig-type Reactions: To create exocyclic double bonds and extend the conjugated system.

Grignard/Organolithium Additions: To generate tertiary alcohols and introduce new stereocenters.

Emerging Applications in Novel Chemical Domains

Beyond established roles in medicinal chemistry, the unique structure of This compound suggests potential applications in other advanced chemical fields.

Materials Science: Pyrimidine derivatives have found applications as organic light-emitting diodes (OLEDs) and fluorescent detectors. researchgate.net The extended π-system of This compound could be exploited for the development of novel organic electronic materials, potentially for use in sensors or semiconductor applications.

Agrochemicals: The pyrimidine scaffold is present in some herbicides and insecticides. researchgate.netnih.gov Screening This compound and its derivatives for activity against agricultural pests or as plant growth regulators could open a new application area.

Catalysis: The nitrogen atoms in the pyrimidine ring, combined with the ketone oxygen, could potentially act as a pincer-type ligand for metal catalysis. Synthesis of organometallic complexes featuring this scaffold could lead to novel catalysts for organic transformations.

Targeted Degradation (PROTACs): The development of proteolysis-targeting chimeras (PROTACs) is a rapidly emerging therapeutic modality. The This compound scaffold could be developed as a novel warhead that binds to a protein of interest, which is then linked to an E3 ligase-recruiting moiety to induce targeted protein degradation. ijsat.org

Interdisciplinary Research Prospects

The future potential of This compound can be most effectively unlocked through interdisciplinary collaboration.

Chemistry and Computational Biology: The use of artificial intelligence (AI) and machine learning is set to revolutionize drug discovery. ijsat.org Combining synthetic chemistry with computational modeling can predict the biological activities, metabolic fate, and potential off-target effects of novel derivatives, thereby guiding synthetic efforts more efficiently. nih.gov Molecular docking studies can help identify potential protein targets, such as Cyclin-Dependent Kinase 8 (CDK8) or CYP51, which are known targets for other pyrimidine analogues. nih.govnih.gov

Chemistry and Oncology: A strong collaboration between medicinal chemists and cancer biologists is essential to not only evaluate the anticancer potential of these compounds but also to understand their effects on tumor-specific metabolic pathways, such as pyrimidine biosynthesis, which is often reprogrammed in cancer cells. nih.govnih.gov

Chemistry and Materials Physics: To explore applications in electronics, chemists would need to collaborate with materials scientists and physicists to characterize the photophysical properties (e.g., absorption, emission, quantum yield) and to fabricate and test prototype devices like OLEDs or organic field-effect transistors (OFETs).

Chemical Biology and Microbiology: Investigating the compound's potential as an antimicrobial or antifungal agent would require joint efforts between synthetic chemists and microbiologists to perform screening against diverse pathogens, including drug-resistant strains, and to elucidate the mechanism of inhibition. nih.govmdpi.com

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of Phenyl(4-phenylpyrimidin-5-yl)methanone, and how are reaction conditions optimized?

  • Answer: The compound is typically synthesized via cyclocondensation reactions involving β-diketones, aryl aldehydes, and guanidine derivatives. Optimization involves adjusting catalysts (e.g., acid/base systems), solvent polarity, and temperature to enhance yield and purity. For example, nucleophilic substitution with formaldehyde under basic conditions can introduce hydroxymethyl groups at specific positions . Multi-step protocols may include purification via recrystallization or column chromatography to isolate intermediates .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how are spectral discrepancies addressed?

  • Answer: FTIR confirms functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹), while ¹H/¹³C-NMR identifies substituent patterns and aromatic proton environments. Elemental analysis validates stoichiometry. Discrepancies between experimental and predicted spectra (e.g., unexpected downfield shifts) are resolved by revisiting reaction conditions or computational validation (e.g., Gaussian-based geometry optimization) .

Q. How is X-ray crystallography applied to determine the three-dimensional structure of this compound?

  • Answer: Single-crystal X-ray diffraction using SHELX software refines atomic coordinates and bond angles. Data collection involves high-resolution detectors and cryogenic cooling to minimize thermal motion artifacts. For example, dihydropyrimidine derivatives are analyzed to compare bond lengths with computational models .

Advanced Research Questions

Q. What computational strategies (e.g., DFT, molecular docking) predict the electronic properties and reactivity of this compound?

  • Answer: Density Functional Theory (DFT) calculations with Gaussian software optimize molecular geometries and compute frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity. Molecular docking evaluates binding affinities with biological targets (e.g., enzymes), guiding structure-activity relationship (SAR) studies for antimicrobial or anticancer applications .

Q. How can researchers resolve contradictions between experimental data (e.g., crystallography) and computational predictions for this compound?

  • Answer: Discrepancies in bond angles or torsional strains are addressed by re-examining crystallographic refinement parameters (e.g., thermal displacement factors) or adjusting computational basis sets. For instance, SHELXL refinement iterations improve agreement between observed and calculated electron density maps .

Q. What in vitro models are used to evaluate the biological activity of derivatives, and how are mechanistic insights derived?

  • Answer: Antimicrobial efficacy is tested via minimum inhibitory concentration (MIC) assays against bacterial/fungal strains. Efflux pump inhibition is assessed using ethidium bromide accumulation assays. Mechanistic studies employ enzyme inhibition kinetics (e.g., Michaelis-Menten plots) or fluorescence-based cellular uptake assays to probe interactions with biological targets .

Methodological Considerations

  • Synthesis Optimization Table:

    ParameterTypical RangeImpact on Yield/Purity
    Catalyst (NaOH)0.1–1.0 MHigher concentrations accelerate nucleophilic substitution
    Solvent (EtOH/H₂O)3:1 ratioPolar protic solvents enhance cyclocondensation
    Temperature80–100°CElevated temps reduce reaction time but may increase side products
  • Spectroscopic Data Table:

    TechniqueKey ObservationsInterpretation
    ¹H-NMR (CDCl₃)δ 7.2–8.1 ppm (aromatic protons)Confirms phenyl substitution
    ¹³C-NMRδ 190–195 ppm (ketone C=O)Validates methanone moiety

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.